molecular formula C15H24N2O5S B4913634 5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide

5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide

Cat. No.: B4913634
M. Wt: 344.4 g/mol
InChI Key: ZGPRCECOKATHKP-UHFFFAOYSA-N
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Description

5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a sulfamoyl group, a methoxy group, and a propylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfamoyl group: This step involves the reaction of a suitable amine with a sulfonyl chloride under basic conditions to form the sulfamoyl group.

    Introduction of the methoxy group: This can be achieved through methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Attachment of the propylbenzamide moiety: This step involves the reaction of a suitable benzoyl chloride with a propylamine under acidic or basic conditions to form the propylbenzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfamoyl group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-hydroxy-2-methylpropan-2-yl)-5-methylphenol
  • 2-Hydroxy-2-methylpropiophenone
  • 5-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-2-methoxyphenol

Uniqueness

5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-5-8-16-14(19)12-9-11(6-7-13(12)22-4)23(20,21)17-15(2,3)10-18/h6-7,9,17-18H,5,8,10H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPRCECOKATHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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